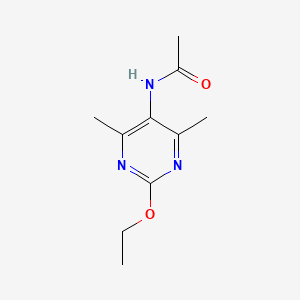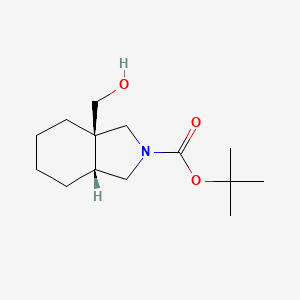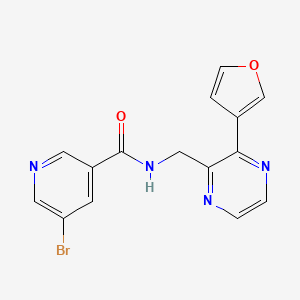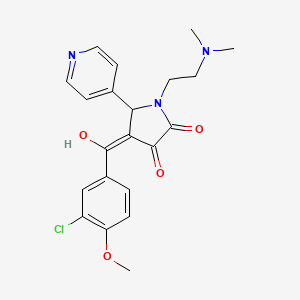
4-Methoxy-3-(trifluoromethyl)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(trifluoromethyl)phenacyl bromide is a chemical compound with the CAS Number: 541550-00-9 . Its molecular weight is 297.07 and its IUPAC name is 2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone . It is a solid-powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 71-72°C . It is recommended to be stored at 2-8°C . The compound is a solid-powder in physical form .Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide is not yet fully understood. However, it is believed that the compound acts as a reagent in chemical reactions, allowing for the formation of new compounds. Additionally, it has been suggested that the compound may act as a catalyst in certain biochemical reactions, leading to the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, some research has suggested that the compound may have an effect on the metabolism of certain proteins. Additionally, it has been suggested that this compound may have an effect on the immune system, as well as on the nervous system.
Advantages and Limitations for Lab Experiments
4-Methoxy-3-(trifluoromethyl)phenacyl bromide has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, making it ideal for use in a variety of studies. Additionally, it is non-toxic and has a low cost, making it an economical choice for use in laboratory experiments. However, this compound is not suitable for use in studies that require high temperatures or long reaction times.
Future Directions
The potential future applications of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide are vast. It could be used to synthesize new drugs and pharmaceuticals, as well as to study the structure and function of proteins. Additionally, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new methods for drug delivery. Additionally, this compound could be used to study the effects of environmental pollutants on the human body. Finally, this compound could be used to develop new methods for the synthesis of polymers.
Synthesis Methods
4-Methoxy-3-(trifluoromethyl)phenacyl bromide is synthesized through a two-step process. The first step involves the reaction of trifluoromethyl phenacyl bromide, a precursor, with 4-methoxybenzaldehyde, a reagent, in the presence of an acid catalyst. This reaction yields this compound as the product. The second step involves the hydrolysis of the this compound to yield 4-methoxybenzoic acid as the final product.
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)phenacyl bromide has been studied extensively for its potential applications in scientific research. It has been used in a variety of studies, including those related to the synthesis of other compounds, the synthesis of polymers, and the analysis of proteins. It has also been used in the synthesis of drugs, such as antifungal agents and antibiotics. Additionally, this compound has been used to study the structure of proteins and to analyze their function.
Safety and Hazards
The compound is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQADSVCNKYKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile](/img/structure/B2875834.png)
![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)
![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)

![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)
![2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)



![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2875847.png)